molecular formula C29H41NO4 B15293879 (1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

Cat. No.: B15293879
M. Wt: 471.7 g/mol
InChI Key: RMRJXGBAOAMLHD-HWQARHPGSA-N
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Description

The compound (1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[132212,801,602,14012,20]icosa-8(20),9,11-trien-11-ol is a complex organic molecule characterized by its unique structural features, including multiple chiral centers, a cyclopropyl group, and a hexacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the hexacyclic core, introduction of the cyclopropyl group, and incorporation of deuterium atoms. The synthetic route typically begins with the construction of the hexacyclic framework through a series of cyclization reactions. The cyclopropyl group is then introduced via a cyclopropanation reaction, and deuterium atoms are incorporated using deuterated reagents under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify optimal reaction conditions. Additionally, the use of deuterated reagents on an industrial scale would necessitate careful consideration of cost and availability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its deuterium-labeled structure allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its unique structural features. It may exhibit biological activity against specific targets, making it a promising lead compound for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms in the structure can influence the rate of chemical reactions, leading to altered biological activity. The compound may bind to its target through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the nature of the target and the specific functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
  • This compound

Uniqueness

This compound is unique due to its multiple chiral centers, deuterium labeling, and hexacyclic framework

Properties

Molecular Formula

C29H41NO4

Molecular Weight

471.7 g/mol

IUPAC Name

(1S,2S,6R,14R)-5-[dideuterio-(2,2-dideuteriocyclopropyl)methyl]-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

InChI

InChI=1S/C29H41NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20?,21-,24-,26+,27-,28+,29?/m1/s1/i6D2,16D2/t17?,20?,21-,24-,26+,27-,28+,29?

InChI Key

RMRJXGBAOAMLHD-HWQARHPGSA-N

Isomeric SMILES

[2H]C1(CC1C([2H])([2H])N2CC[C@]34[C@@H]5C6(CC[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)CC6[C@@](C)(C(C)(C)C)O)OC)[2H]

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O

Origin of Product

United States

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